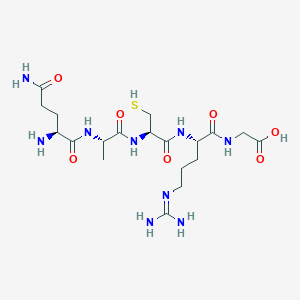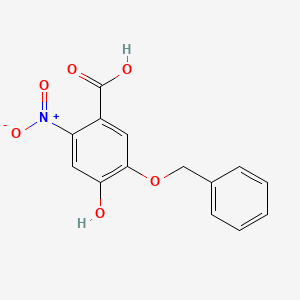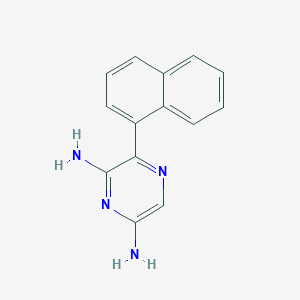![molecular formula C26H16Cl2O2S B12564291 [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] CAS No. 167406-92-0](/img/structure/B12564291.png)
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to chlorophenyl methanone units
Preparation Methods
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,1-phenylene diisothiocyanate with 2-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] can be compared with similar compounds such as:
4-Chloro-4’-hydroxybenzophenone: This compound shares structural similarities but lacks the sulfanediyl linkage.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, it is used in similar applications, particularly in the synthesis of complex molecules. The uniqueness of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
167406-92-0 |
|---|---|
Molecular Formula |
C26H16Cl2O2S |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[4-[4-(2-chlorobenzoyl)phenyl]sulfanylphenyl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C26H16Cl2O2S/c27-23-7-3-1-5-21(23)25(29)17-9-13-19(14-10-17)31-20-15-11-18(12-16-20)26(30)22-6-2-4-8-24(22)28/h1-16H |
InChI Key |
OUNJSNDGBHCRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
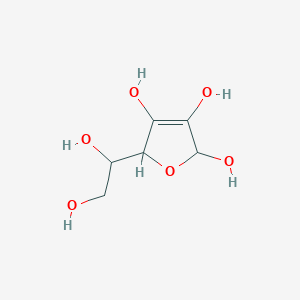
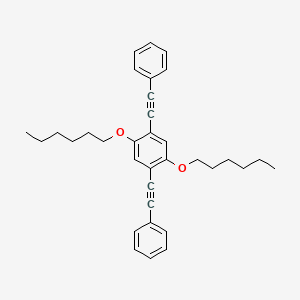
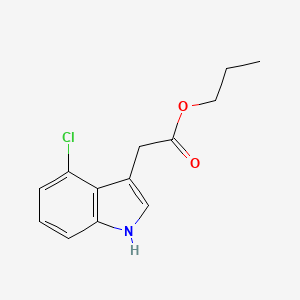
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
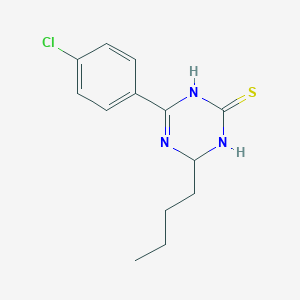
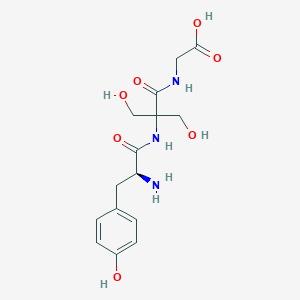
![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
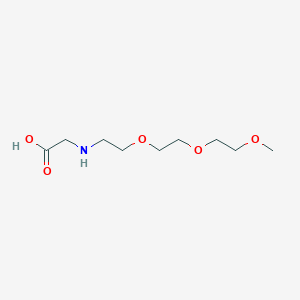
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
